6-(piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide
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Description
6-(piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H15N5OS and its molecular weight is 289.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has identified compounds structurally similar to 6-(piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide with significant antimicrobial properties. For instance, El-Maghraby et al. (2002) studied thiazolo[3,2-a]pyridines and thiazolo[2',3':1,6]pyrido[2,3-d]pyrimidines, which showed notable antimicrobial activities. This indicates potential application in developing new antimicrobial agents (El-Maghraby et al., 2002).
Tuberculosis Treatment
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for their efficacy in inhibiting Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing potential as antituberculosis agents (Jeankumar et al., 2013).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating high inhibitory activity on COX-2 and showing significant analgesic and anti-inflammatory activities. This suggests potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antitumor Activity
Taher et al. (2012) synthesized novel heterodiazole derivatives, including 1,3,4-oxa or thiadiazole[3,2-a]pyrimidine, showing appreciable antitumor activity against various cancer cell lines, suggesting its potential in cancer treatment (Taher et al., 2012).
Vascular Smooth Muscle Cell Function
Compound C, a cell-permeable pyrrazolopyrimidine derivative structurally related to this compound, inhibits vascular smooth muscle cell proliferation and migration. This suggests possible applications in treating and preventing occlusive vascular diseases (Peyton et al., 2011).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showing significant anti-angiogenic and DNA cleavage activities. This indicates potential in developing anticancer agents (Kambappa et al., 2017).
Fluorescent pH Sensors
4-Piperidine-naphthalimide derivatives, structurally related to this compound, were synthesized by Cui et al. (2004), exhibiting strong fluorescence quench and red shift in acidic conditions. These compounds could serve as novel fluorescent pH sensors for various applications (Cui et al., 2004).
Properties
IUPAC Name |
6-piperidin-1-yl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-12(17-13-14-4-7-20-13)10-8-11(16-9-15-10)18-5-2-1-3-6-18/h4,7-9H,1-3,5-6H2,(H,14,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFIUGBTGGCDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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